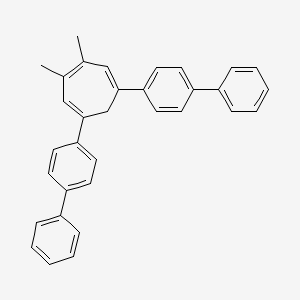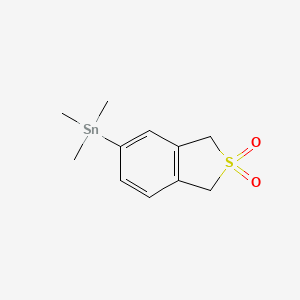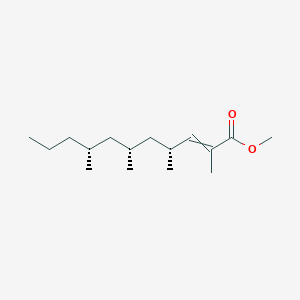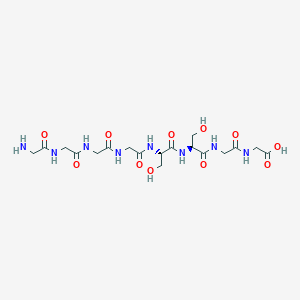
1-(3,3-Diethoxypropyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Diethoxypropyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring and a 3,3-diethoxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diethoxypropyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with 3,3-diethoxypropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,3-Diethoxypropyl)-4-nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other nucleophiles under acidic or basic conditions.
Hydrolysis: The diethoxypropyl group can be hydrolyzed to form the corresponding aldehyde or ketone.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Reduction: 1-(3,3-Diethoxypropyl)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(3,3-Dihydroxypropyl)-4-nitrobenzene.
Applications De Recherche Scientifique
1-(3,3-Diethoxypropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,3-Diethoxypropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The diethoxypropyl group may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,3-Diethoxypropyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(3,3-Dihydroxypropyl)-4-nitrobenzene: Similar structure but with hydroxy groups instead of ethoxy groups.
Uniqueness
1-(3,3-Diethoxypropyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a diethoxypropyl group, which confer specific chemical reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with desired properties.
Propriétés
Numéro CAS |
918540-76-8 |
|---|---|
Formule moléculaire |
C13H19NO4 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
1-(3,3-diethoxypropyl)-4-nitrobenzene |
InChI |
InChI=1S/C13H19NO4/c1-3-17-13(18-4-2)10-7-11-5-8-12(9-6-11)14(15)16/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
Clé InChI |
KDLKZJITKPGMNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)


![3-[4-[(3-fluorophenyl)methoxy]phenyl]-N,2-dimethylprop-2-enamide](/img/structure/B12609470.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12609473.png)



![9H-Thioxanthen-9-one, 3-[4-(dimethylamino)phenyl]-, 10,10-dioxide](/img/structure/B12609512.png)
![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)

![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)
